molecular formula C12H13FN2 B15229042 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B15229042
M. Wt: 204.24 g/mol
InChI Key: MHGWXDSMRFFYSS-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a fluorinated tetrahydrocarbazole derivative with a primary amine group at the 1-position and a fluorine substituent at the 8-position of the carbazole scaffold. This compound belongs to a class of small molecules investigated for their antimicrobial properties, particularly as modulators of bacterial two-component regulatory systems (2CRS), such as CpxRA in E. coli . The scaffold’s tetrahydrocarbazole core imparts conformational rigidity, while the fluorine atom enhances electronic and steric interactions with biological targets. The primary amine is critical for bacterial uptake via porin-mediated transport .

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

InChI

InChI=1S/C12H13FN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2

InChI Key

MHGWXDSMRFFYSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the reaction of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one with an amine source under reductive conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, tetrahydrofuran, dimethyl sulfoxide

Major Products Formed

    Oxidation: 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

    Reduction: Fully saturated analogs of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be contextualized by comparing it to structurally analogous compounds. Key differences in substituent positioning, ring saturation, and functional groups significantly influence activity, bioavailability, and target engagement.

Positional Isomers: 6-Fluoro vs. 8-Fluoro Derivatives

  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (Compound 5, ): The fluorine atom at the 6-position alters electron distribution and steric interactions compared to the 8-fluoro derivative. Molecular Weight: 204.248 g/mol; Monoisotopic Mass: 204.1063 .
  • 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Fluorine at the 8-position may enhance hydrophobic interactions with target proteins. No direct activity data is provided in the evidence, but SAR studies suggest fluorine’s role in optimizing ligand-target engagement .

Halogen-Substituted Derivatives

  • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine ():

    • Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine improve membrane permeability but may reduce target specificity.
    • Activity : Used in derivatives like AL682 (a bromophenethyl-substituted analog), which showed moderate yields (21%) in synthesis but unquantified antimicrobial effects .
    • Molecular Weight : 222.70 g/mol (hydrochloride salt).
  • Molecular Weight: 359.24 g/mol.

Des-Amino and C-Ring Modified Analogs

  • Compound 21 (C-ring deconstructed, ):

    • Removal of the C-ring resulted in a 10-fold loss in CpxRA agonism (EC50 for parent compound 6: ~0.5 μM; EC50 for 21: ~5 μM).
    • Demonstrates the C-ring’s role in conformational bias for target engagement .
  • Compound 33 (Des-amino comparator, ): Lacks the primary amine, leading to reduced accumulation in E. coli due to impaired porin-mediated transport. Highlights the necessity of the primary amine for bacterial permeability .

Substituent Effects on Activity

Compound Substituent(s) Key Finding(s) Reference
8-Fluoro derivative 8-F, NH2 Hypothesized enhanced target binding via fluorine’s electronic effects
6-Fluoro derivative 6-F, NH2 Similar scaffold but unquantified positional effects on activity
6-Chloro derivative 6-Cl, NH2 Increased lipophilicity; used in analogs with moderate synthetic yields
Compound 21 C-ring deconstructed 10-fold reduced activity (EC50 ~5 μM)
Compound 33 Des-amino Reduced bacterial accumulation, emphasizing NH2’s role in transport

Trifluoromethyl and Bulky Substituents

  • 6-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine ():

    • Dual trifluoromethyl groups enhance electron-withdrawing effects and steric hindrance.
    • Molecular Weight : 398.34 g/mol; likely reduced solubility due to high lipophilicity.

Biological Activity

Overview

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a fluorinated derivative of tetrahydrocarbazole. Its unique structural features, including the presence of a fluorine atom at the 8th position and an amine group at the 1st position, suggest significant implications for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly in drug discovery contexts.

The molecular formula of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is C12H13FN2C_{12}H_{13}FN_2 with a molecular weight of 204.24 g/mol. The incorporation of fluorine often enhances lipophilicity and metabolic stability, which are crucial for pharmacological efficacy.

PropertyValue
Molecular FormulaC₁₂H₁₃FN₂
Molecular Weight204.24 g/mol
CAS Number2367-15-9

Antiviral Properties

Research has indicated that compounds with a carbazole scaffold exhibit antiviral activity. For instance, studies on carbazole derivatives have shown promising results against human papillomavirus (HPV) and hepatitis C virus (HCV). The compound's structure may enhance its binding affinity to viral targets.

  • Antiviral Efficacy :
    • A study reported that carbazole derivatives exhibited IC50 values in the range of nanomolar concentrations against HCV, with some compounds showing selectivity indices greater than 1600 .
    • Specifically, compounds similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine have been evaluated for their potential as RNA polymerase inhibitors .

The mechanism by which 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its biological effects may involve:

  • Receptor Interaction : The presence of the fluorine atom may enhance interactions with specific enzymes or receptors involved in disease pathways. This is critical for understanding its therapeutic potential and guiding further drug development efforts.

Structure-Activity Relationship (SAR)

Initial structure-activity relationship studies have highlighted the importance of substituents on the carbazole scaffold. For example:

  • The presence of a dimethylaminoethyl group at position R2 and methyl groups at positions R5 or R6 significantly influenced antiviral activity .

Case Studies

Several case studies have explored the biological activity of carbazole derivatives:

  • Inhibition of Viral Replication :
    • A compound derived from the carbazole scaffold demonstrated effective inhibition of HCV replication with an EC50 value as low as 0.031 µM and low cytotoxicity (CC50 > 50 µM) .
  • Antitumor Activity :
    • Carbazole derivatives have also been investigated for their antitumor properties. In vitro assays showed dose-dependent inhibition against Epstein-Barr virus activation in Raji cells, indicating potential applications in cancer therapy .

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